MFCD18315803
Description
Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate, also known by its identifier MFCD18315803, is a chemical compound with the molecular formula C14H10Cl2O3 . This compound is characterized by the presence of two chlorine atoms and a hydroxyphenyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-12(16)13(17)7-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSNKLTZJGFWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686177 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261944-63-1 | |
| Record name | Methyl 4,4'-dichloro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate typically involves the reaction of 2-chlorobenzoic acid with 4-chloro-3-hydroxybenzyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent to facilitate esterification. Industrial production methods may involve large-scale esterification processes under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Esterification: The hydroxy group can participate in esterification reactions to form various esters
Scientific Research Applications
Chemistry
In the field of chemistry, MFCD18315803 serves as a building block for synthesizing more complex organic molecules. Its structure allows chemists to explore various synthetic pathways, leading to the development of new compounds with desired properties.
Biology
This compound is utilized in biological research, particularly in studies related to enzyme inhibition and protein-ligand interactions . It has been shown to interact with specific enzymes, potentially altering their activity, which can be crucial for understanding biochemical pathways and developing new therapeutic strategies.
Medicine
The compound is under investigation for its potential therapeutic properties , including anti-inflammatory and anticancer activities. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory responses and cell proliferation, making it a candidate for further medical research.
Industrial Applications
In industrial contexts, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals. Its role as an intermediate allows for the efficient production of complex molecules required in various applications.
Data Table: Applications of this compound
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Studies on enzyme inhibition and protein interactions |
| Medicine | Potential anti-inflammatory and anticancer properties |
| Industry | Intermediate in pharmaceutical synthesis |
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on specific enzymes involved in inflammatory pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in treating inflammatory diseases.
Case Study 2: Synthesis of Complex Molecules
Researchers utilized this compound as a precursor in a multi-step synthesis process to create novel compounds with enhanced biological activity. This study demonstrated the versatility of this compound in organic synthesis and its potential applications in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects. The molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation .
Comparison with Similar Compounds
Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-(4-chloro-3-methoxyphenyl)benzoate: This compound has a methoxy group instead of a hydroxy group, which affects its reactivity and biological activity.
Methyl 2-chloro-5-(4-chloro-3-aminophenyl)benzoate:
Methyl 2-chloro-5-(4-chloro-3-nitrophenyl)benzoate: The nitro group significantly alters the compound’s electronic properties and reactivity
These comparisons highlight the unique features of Methyl 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzoate, such as its specific functional groups and their influence on its chemical behavior and applications.
Biological Activity
MFCD18315803, a compound categorized under methoxyfuranocoumarins (MFCs), has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities, supported by data tables and case studies.
1. Overview of this compound
This compound is a synthetic or naturally derived compound that belongs to the class of methoxyfuranocoumarins. These compounds are known for their complex structures and significant biological properties, including effects on various cellular pathways.
2.1 Antimicrobial Activity
This compound exhibits notable antimicrobial properties against a range of pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml for several strains including Vibrio cholerae and Enterococcus faecalis .
| Pathogen | MIC (µg/ml) |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonnei | 25 |
2.2 Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies. It has shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. For instance, it was observed that the compound significantly reduced the levels of IL-6 and TNF-alpha in cell cultures .
2.3 Antioxidant Activity
This compound demonstrates strong antioxidant activity, as evidenced by its ability to scavenge free radicals. The effective concentration (EC50) for DPPH radical scavenging was reported at approximately 45.24 µM, indicating a robust capacity to mitigate oxidative stress .
2.4 Anticancer Activity
Research has indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells through modulation of the PI3K/AKT signaling pathway. In studies involving neuroblastoma and colon cancer cells, the compound was found to activate caspases associated with apoptosis, leading to decreased cell viability .
3.1 Study on Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various bacterial strains using a broth microdilution method. The results confirmed its effectiveness as a potential therapeutic agent against resistant bacterial strains.
3.2 Evaluation of Anti-Inflammatory Effects
A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The treatment group exhibited significantly lower levels of inflammatory markers compared to the control group, suggesting its potential use in inflammatory diseases .
4. Conclusion
This compound is a promising compound with diverse biological activities that warrant further investigation. Its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties highlight its potential as a therapeutic agent across various medical fields.
Q & A
Q. What are the critical steps for synthesizing MFCD18315803 with high purity, and how can experimental reproducibility be ensured?
To synthesize this compound reproducibly:
- Follow protocols validated in peer-reviewed literature, including stoichiometric ratios, temperature control, and purification methods (e.g., recrystallization or column chromatography).
- Document deviations rigorously and cross-validate purity using techniques like HPLC (≥98% purity threshold) and NMR spectroscopy .
- Include raw spectral data (e.g., IR, MS) in supplementary materials to enable replication .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?
- Primary techniques : NMR (¹H/¹³C) for structural elucidation, mass spectrometry for molecular weight confirmation, and X-ray crystallography for solid-state characterization.
- Resolving contradictions : Cross-validate with FT-IR for functional groups and DSC/TGA for thermal stability. If discrepancies persist, re-examine experimental conditions (e.g., solvent purity, instrumental calibration) .
Q. How can researchers assess the stability of this compound under varying environmental conditions (e.g., pH, temperature)?
- Design accelerated stability studies using ICH guidelines:
- Expose samples to controlled stressors (e.g., 40°C/75% RH for thermal-humidity testing).
- Monitor degradation via UV-Vis spectroscopy or LC-MS and quantify using validated calibration curves .
Advanced Research Questions
Q. What methodological frameworks (e.g., PICO, FINER) are suitable for designing hypothesis-driven studies on this compound’s mechanistic properties?
- Apply PICO (Population: target biomolecules; Intervention: this compound; Comparison: control compounds; Outcome: binding affinity/kinetics) to structure in vitro assays.
- Use FINER criteria to ensure feasibility (e.g., accessible instrumentation), novelty (e.g., unexplored enzyme targets), and ethical alignment (e.g., minimal animal testing) .
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Reconcile discrepancies by:
- Validating computational models (e.g., DFT simulations) with experimental kinetics data (e.g., stopped-flow spectroscopy).
- Adjusting force field parameters or solvation models to better match empirical observations .
Q. What strategies optimize this compound’s bioavailability in pharmacokinetic studies while minimizing off-target effects?
- Employ structure-activity relationship (SAR) studies:
- Modify functional groups (e.g., hydroxylation, halogenation) to enhance solubility/logP.
- Use SPR or ITC to quantify binding specificity toward target receptors .
- Validate in vivo using LC-MS/MS for plasma concentration profiling .
Q. How should interdisciplinary teams collaboratively design experiments to investigate this compound’s role in multi-component systems?
- Adopt a modular workflow :
- Divide tasks by expertise (e.g., synthetic chemists, computational biologists).
- Use shared platforms (e.g., LabArchives) for real-time data logging and version control.
- Hold weekly cross-disciplinary reviews to align milestones and troubleshoot inconsistencies .
Data Analysis & Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (R² ≥ 0.95).
- Report confidence intervals and use ANOVA for multi-group comparisons, adjusting p-values via Bonferroni correction .
Q. How can researchers ensure metadata integrity when publishing datasets on this compound?
- Follow FAIR principles:
- Assign unique identifiers (e.g., DOI) to datasets.
- Document experimental variables (e.g., batch numbers, solvent suppliers) in machine-readable formats (e.g., XML/JSON) .
Ethical & Reporting Standards
Q. What ethical considerations apply when studying this compound’s toxicity in model organisms?
Q. How should conflicting interpretations of this compound’s mechanism be addressed in review articles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
